molecular formula C13H22N2O2 B1475788 Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate CAS No. 2097976-05-9

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate

Cat. No.: B1475788
CAS No.: 2097976-05-9
M. Wt: 238.33 g/mol
InChI Key: BIGZWKWQKYFLQI-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a cyano (-CN) substituent at the 4-position, and an ethyl (-CH2CH3) group at the 3-position of the piperidine ring.

Properties

IUPAC Name

tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-5-10-9-15(7-6-11(10)8-14)12(16)17-13(2,3)4/h10-11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGZWKWQKYFLQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 2097976-05-9

The compound features a piperidine ring substituted with a cyano group and a tert-butyl ester, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

  • Enzyme Interaction : The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Modulation : The compound may influence receptor activity through hydrogen bonding and hydrophobic interactions, particularly in neurological pathways .

1. Neuropharmacological Effects

Research indicates that this compound may have neuroprotective properties. Studies suggest its potential role in treating neurological disorders by modulating neurotransmitter systems. For instance, it has been investigated for its effects on potassium channels, which are crucial in neuronal excitability and signaling .

2. Antiinflammatory Properties

The compound has shown promise in anti-inflammatory applications. It may inhibit specific enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH), thereby reducing inflammation-related damage in tissues . This property positions it as a candidate for developing therapies for conditions like arthritis and other inflammatory diseases.

3. Anticancer Potential

Emerging studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including cell cycle arrest .

Research Findings and Case Studies

Study Findings
Study on Neuroprotection (2022)Demonstrated that the compound improved neuronal survival rates under oxidative stress conditions .
Inhibition of sEH (2023)Showed significant inhibition of sEH activity, leading to reduced inflammatory markers in vivo .
Anticancer Activity (2023)Induced apoptosis in specific cancer cell lines through modulation of apoptotic pathways .

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules and pharmaceuticals. The cyano group can be further transformed into carboxylic acids or amines via oxidation or reduction reactions, respectively.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. It acts as a precursor for drug development, particularly in designing bioactive compounds targeting specific biological pathways. Its structure allows it to interact with various biological targets, making it a valuable component in drug formulation.

Material Science

The compound is also used in the production of specialty chemicals and materials. Its unique chemical properties enable it to be incorporated into polymers and other materials, enhancing their performance characteristics such as stability and reactivity.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as a building block for synthesizing novel analgesics. Researchers modified the cyano group to explore its effects on pain modulation pathways. The resulting compounds exhibited promising analgesic activity in preclinical models, suggesting potential for further development into therapeutic agents .

Case Study 2: Cosmetic Formulations

In cosmetic science, the compound has been evaluated for its role in enhancing skin formulations. Its ability to stabilize active ingredients while improving skin penetration has made it a candidate for inclusion in topical products aimed at improving skin health and appearance. Studies highlighted its effectiveness in formulations designed for anti-aging and moisturizing applications .

Summary of Key Applications

Application AreaDescriptionPotential Impact
Organic SynthesisIntermediate for complex organic molecules and pharmaceuticalsFacilitates drug discovery processes
Medicinal ChemistryPrecursor for bioactive compounds targeting specific pathwaysDevelopment of new therapeutic agents
Material ScienceProduction of specialty chemicals and materialsEnhances material performance
Cosmetic ScienceImproves stability and efficacy of topical formulationsAdvances cosmetic product development

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The target compound’s 3-ethyl and 4-cyano substituents contrast with analogs bearing bulkier alkyl (e.g., 4-methylpentyl in ) or aromatic groups (e.g., 3-chlorobenzyl in ).
  • Electron-Withdrawing Effects: The cyano group’s strong electron-withdrawing nature could influence the piperidine ring’s basicity and reactivity, similar to its role in the 4-cyano-4-(3-methylphenyl) analog .

Example Syntheses of Analogs:

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate :

  • Reagents : 4-(4-methylpentyl)piperidine, di-tert-butyl carbonate, Et3N.
  • Conditions : Dioxane/water (1:1), room temperature, overnight.
  • Yield : 86%.
  • Key Step : Boc protection via nucleophilic attack of the piperidine nitrogen on the carbonate.

Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate :

  • Reagents : DCC, DMAP, 2,2-dimethyl-1,3-dioxane-4,6-dione.
  • Conditions : DCM, 0°C to room temperature.
  • Key Step : Acylation of the piperidine nitrogen.

Comparison with Target Compound :

  • The target compound likely employs Boc protection under mild conditions (similar to ), but the introduction of the 3-ethyl and 4-cyano groups may require specialized steps, such as cyanation via nucleophilic substitution or Pd-catalyzed coupling.

Preparation Methods

Alkylation of Piperidine Precursors

A common approach involves alkylation of a piperidine precursor bearing a free nitrogen or a protected nitrogen. For example, the alkylation of a 4-cyano-3-ethylpiperidine intermediate with tert-butyl chloroformate (Boc anhydride) can install the tert-butyl carbamate protecting group on the nitrogen.

Microwave-assisted alkylation has been reported to improve reaction rates and yields. In one method, the alkylation is performed in acetonitrile with diisopropylethylamine as a base under microwave irradiation at elevated temperatures (~140°C) for approximately 80 minutes. This method accelerates the reaction compared to traditional reflux methods and improves overall yield and purity.

Introduction of the Cyano Group

The cyano substituent at the 4-position can be introduced via nucleophilic substitution or by using cyano-containing building blocks. For instance, alkylation of a piperidine nitrogen with diphenylbromopropionitrile has been used to introduce nitrile functionality in related compounds, which suggests a similar strategy could be adapted for tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate synthesis.

Protection of the Piperidine Nitrogen

The tert-butyl carbamate protecting group (Boc) is typically introduced by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is crucial for stabilizing the amine functionality during subsequent synthetic transformations and for improving compound handling and purification.

Representative Synthetic Procedure

A generalized synthetic route can be summarized as follows:

Step Reagents and Conditions Outcome
1. Synthesis of 4-cyano-3-ethylpiperidine Starting from 3-ethylpiperidine, introduction of cyano group at 4-position via nucleophilic substitution or cyano-containing alkylation reagent 4-cyano-3-ethylpiperidine intermediate
2. Protection of nitrogen Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of base (e.g., triethylamine) in solvent such as dichloromethane or acetonitrile Formation of this compound
3. Purification Extraction, washing, drying, and chromatographic purification Pure target compound

Detailed Reaction Conditions and Yields

Reaction Step Solvent Base Temperature Time Yield (%) Notes
Alkylation for cyano introduction Acetonitrile or DMF Diisopropylethylamine (DIPEA) Microwave 140°C or reflux overnight 80 min (microwave) or overnight (reflux) 70-85% Microwave heating improves yield and reduces time
Boc Protection Dichloromethane or acetonitrile Triethylamine or DIPEA 0°C to room temperature 2-4 hours 80-90% Standard Boc protection protocol

Research Findings and Optimization

  • Microwave-assisted alkylation significantly enhances reaction efficiency and yield compared to conventional heating methods.
  • Removal or modification of functional groups such as cyano or ester groups in related piperidine compounds affects biological activity, indicating the importance of precise substitution patterns for activity and stability.
  • The Boc protecting group is stable under a variety of reaction conditions and facilitates purification and handling of the compound.
  • Optimization of solvent and base choice can improve reaction selectivity and minimize side products.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Traditional alkylation Alkyl halide, DIPEA, acetonitrile, reflux Reflux overnight Simple setup, widely used Longer reaction time, moderate yield
Microwave-assisted alkylation Alkyl halide, DIPEA, acetonitrile, microwave 140°C, 80 min Faster reaction, higher yield Requires microwave reactor
Boc protection Di-tert-butyl dicarbonate, base, DCM or ACN 0°C to RT, 2-4 h High yield, stable protection Requires careful pH control

Q & A

Basic: What are the recommended methods for synthesizing and purifying tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:

  • Reagent Selection : Use tert-butyl chloroformate for carbamate formation and a base (e.g., triethylamine) to facilitate reaction efficiency .
  • Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm intermediate formation .
  • Purification : Recrystallization from solvents like ethanol or hexane/ethyl acetate mixtures yields the final product as an off-white solid. Column chromatography may be employed for intermediates with polar functional groups .

Basic: What safety precautions and storage conditions are critical when handling this compound?

Answer:

  • Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation of dust or vapors .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light .
  • Emergency Measures : Equip labs with eyewash stations and fire-resistant clothing. In case of spills, use absorbent materials and avoid water jets .

Basic: Which analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the piperidine ring (e.g., cyano and ethyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Advanced: How can researchers address discrepancies in reported biological activities of this compound analogs?

Answer:

  • Comparative Structural Analysis : Use PubChem or crystallographic data to compare substituent effects (e.g., cyano vs. hydroxyl groups) .
  • Assay Validation : Replicate studies under standardized conditions (pH, temperature) to isolate variables affecting bioactivity .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to analyze outliers and identify confounding factors like solvent polarity or stereochemistry .

Advanced: What experimental strategies optimize reaction conditions for synthesizing this compound derivatives?

Answer:

  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., nitrile group introduction) to minimize side reactions .
  • Solvent Optimization : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance nucleophilic substitution efficiency .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to improve yield and regioselectivity .

Advanced: How do structural modifications at the 3-ethyl and 4-cyano positions influence the compound’s interactions with biological targets?

Answer:

  • 3-Ethyl Group : Enhances lipophilicity, improving membrane permeability. Compare analogs with methyl or propyl groups to assess steric effects on receptor binding .
  • 4-Cyano Group : Acts as a hydrogen-bond acceptor. Replace with nitro or carbonyl groups to study electronic effects on enzyme inhibition .
  • Molecular Docking : Use software (e.g., AutoDock) to model interactions with targets like kinases or GPCRs. Validate with kinetic assays to measure binding affinity .

Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Acidic conditions may hydrolyze the tert-butyl ester .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Advanced: What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic attack at the cyano group) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection .
  • Retrosynthetic Analysis : Use software (e.g., ChemAxon) to design synthetic routes prioritizing atom economy and step efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-cyano-3-ethylpiperidine-1-carboxylate

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